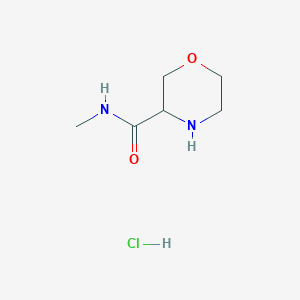![molecular formula C10H18Cl2N4O B2755275 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride CAS No. 1909287-79-1](/img/structure/B2755275.png)
3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride is a unique compound characterized by a complex chemical structure that imparts specific properties beneficial for various scientific and industrial applications. This compound falls within the broader class of triazole derivatives, known for their versatile biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride typically involves multi-step organic synthesis. The primary synthetic route may start with the cyclopropylation of a suitable precursor, followed by the introduction of the triazole ring through cyclization reactions. The pyrrolidine ring is then functionalized with a methoxy group in a stereochemically controlled manner. These steps are carried out under specific conditions, often involving catalysts and controlled temperature environments to ensure the correct stereochemistry and high yield of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound might be streamlined through the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The industrial synthesis would also focus on optimizing the reaction conditions to minimize by-products and maximize yield, employing high-purity reagents and advanced purification techniques.
化学反应分析
Types of Reactions
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions to yield higher oxidation state derivatives.
Reduction: : It can undergo reduction reactions, typically requiring mild reducing agents to avoid over-reduction.
Substitution: : The compound can participate in substitution reactions, particularly at the triazole ring or methoxy group, depending on the reagents used.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Typical conditions involve specific solvents, controlled temperatures, and catalysts to facilitate the desired reactions.
Major Products Formed
The major products from these reactions include various derivatives of the original compound with altered functional groups, potentially enhancing or modifying its biological or chemical properties.
科学研究应用
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride finds extensive applications in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: : Potential use in pharmaceutical formulations for treating specific medical conditions.
Industry: : Employed in the development of advanced materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring is particularly known for its ability to interact with biological macromolecules, potentially disrupting or enhancing specific biochemical pathways.
相似化合物的比较
Compared to other triazole derivatives, 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride offers unique properties due to its specific structural features. Similar compounds include:
1H-1,2,4-triazole derivatives with different alkyl or aryl groups.
Pyrrolidine-containing triazoles with variations in the substituents.
Methoxy-functionalized heterocycles with alternative ring structures.
Remember, I can't synthesize or provide experimental data; my role is to educate and inform based on existing scientific knowledge. How are you planning to use this information?
属性
IUPAC Name |
3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H/t7-,8+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIAIMDDFSRLEF-YUZCMTBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC(=NN2)C3CC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NC(=NN2)C3CC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
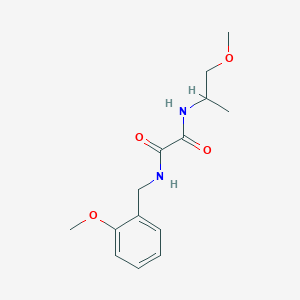
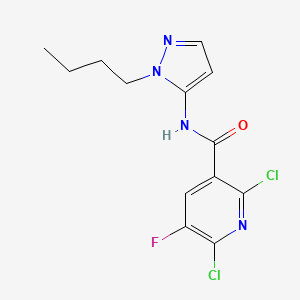
![2-[3-(2,2-diphenylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide](/img/structure/B2755198.png)
![1-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2755199.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)
![4-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]morpholine](/img/structure/B2755201.png)
![N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide](/img/structure/B2755202.png)
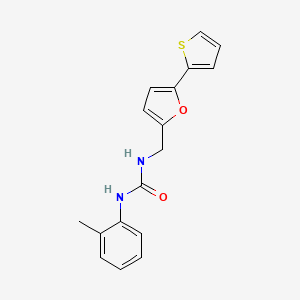
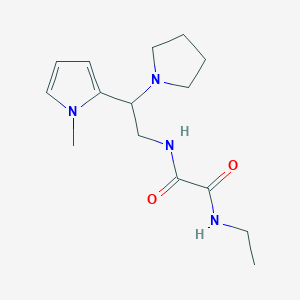
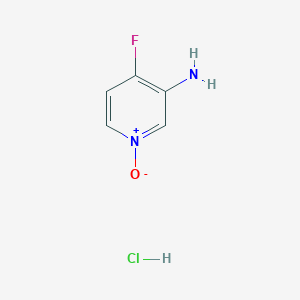
![2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride](/img/structure/B2755208.png)
![3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2755210.png)
![4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine](/img/structure/B2755213.png)
